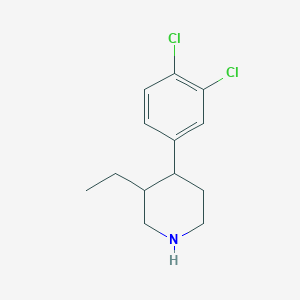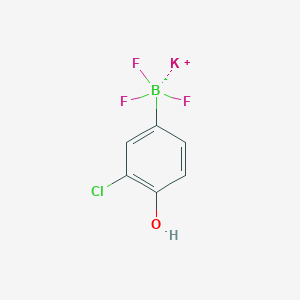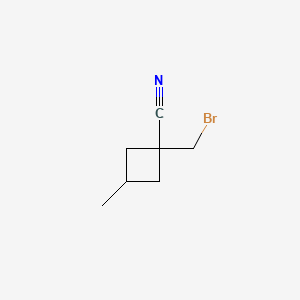
1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile, a mixture of diastereomers, is an organic compound with the molecular formula C7H11BrN. This compound is characterized by the presence of a bromomethyl group and a nitrile group attached to a cyclobutane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile typically involves the bromination of 3-methylcyclobutane-1-carbonitrile. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the desired diastereomers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-3-methylcyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-2-methylcyclobutane-1-carbonitrile: Similar structure but with the methyl group at a different position on the cyclobutane ring.
Uniqueness
1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile is unique due to its specific arrangement of functional groups and the presence of diastereomers. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10BrN |
|---|---|
Molekulargewicht |
188.06 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H10BrN/c1-6-2-7(3-6,4-8)5-9/h6H,2-4H2,1H3 |
InChI-Schlüssel |
RPPFKAJFEMVKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(CBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


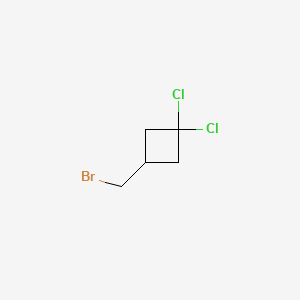
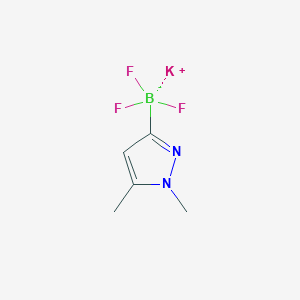
![3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)


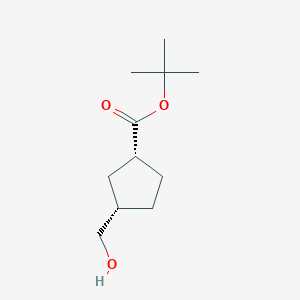
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)
![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)
